Cas no 85146-09-4 ((2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid)
![(2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid structure](https://pt.kuujia.com/scimg/cas/85146-09-4x500.png)
85146-09-4 structure
Nome do Produto:(2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
(2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
- DTXSID601107093
- N-Acetyl-beta-methyl-L-phenylalanine (1R,2E,4Z,6E)-7-carboxy-1-[(2S)-2-methyl-2-oxiranyl]-2,4,6-heptatrien-1-yl ester
- AK-toxin I
- N-Acetyl-b-methyl-L-phenylalanine 7-carboxy-1-(2-methyloxiranyl)-2,4,6-heptatrienyl ester, 9CI
- AK toxin I
- Q27149778
- CHEBI:80727
- (2E,4Z,6E)-8-[(2-acetamido-3-phenylbutanoyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
- 85146-09-4
- (2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid
- L-Phenylalanine, N-acetyl-beta-methyl-, (1R,2E,4Z,6E)-7-carboxy-1-((2S)-2-methyloxiranyl)-2,4,6-heptatrienyl ester, (betaS)-
-
- Inchi: InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4-,13-9+,14-10+
- Chave InChI: HGSOUJPIFSDBKJ-OUYMFVGOSA-N
- SMILES: CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C
Propriedades Computadas
- Massa Exacta: 413.18383758g/mol
- Massa monoisotópica: 413.18383758g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 11
- Complexidade: 707
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 4
- Contagem de Stereocenters de Obrigações Definidas: 3
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 105Ų
- XLogP3: 2.8
Propriedades Experimentais
- Densidade: 1.205
- Ponto de ebulição: 656°C at 760 mmHg
- Ponto de Flash: 350.5°C
- Índice de Refracção: 1.565
(2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid Literatura Relacionada
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
3. Back matter
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
85146-09-4 ((2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid) Produtos relacionados
- 2138051-01-9(3-[Cyclobutyl(ethyl)amino]-4,4-dimethylcyclohexan-1-ol)
- 1563790-37-3(3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine)
- 211737-28-9(5-Bromo-2-hexylthiophene)
- 31430-27-0((5-chloropyridin-2-yl)thiourea)
- 1557547-57-5(1-Propanone, 1-(2-amino-4-chloro-5-methylphenyl)-)
- 1316220-30-0(2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine)
- 1807277-98-0(Methyl 5-cyano-4-formyl-2-methylbenzoate)
- 2380432-05-1(benzyl N-(2S)-2-hydroxy-4-methylpentylcarbamate)
- 1248216-10-5(5-Bromo-3-nitro-2-propan-2-yloxypyridine)
- 2307736-46-3(rac-(2'R,4S)-6-methoxy-2,3-dihydrospiro1-benzopyran-4,1'-cyclopropane-2'-carboxylic acid)
Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
